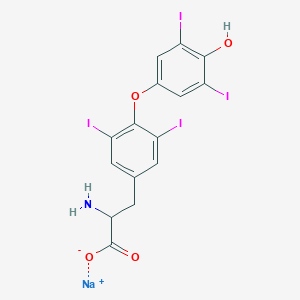

thyroxine, DL-, sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thyroxine, DL-, sodium salt, also known as levothyroxine sodium, is a synthetic version of thyroxine (T4), a hormone naturally produced by the thyroid gland . It is used to treat hypothyroidism and suppress thyroid-stimulating hormone secretion in other thyroid diseases .

Synthesis Analysis

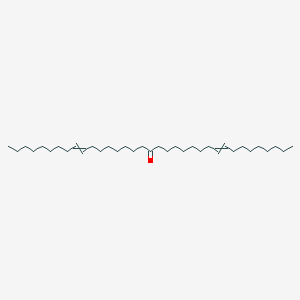

The synthesis of levothyroxine sodium has been a subject of research for many years. The primary synthetic route to this active pharmaceutical ingredient (API) is more than 70+ years old with low-yielding steps . Recent studies have attempted to improve T4 solubility through the synthesis of ionic liquids (ILs) based on this drug .Molecular Structure Analysis

The molecular formula of this compound is C15H10I4NNaO4 . The stoichiometry and absolute configuration (-)-C(8)S-[C15H10I4NO4]-.Na+.5H2O have been confirmed .Chemical Reactions Analysis

The stability of sodium levothyroxine pentahydrate (LTSS) under ambient conditions and thermal stress has been evaluated . Interactions of LTSS with excipients can lead to a drastic diminution of therapeutic activity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its structure, chemical names, and classification . More detailed information about its properties can be found in the references .Mecanismo De Acción

Levothyroxine (T4) is a synthetic version of the body’s natural thyroid hormone: thyroxine (T4). Normally, the hypothalamus secretes thyrotropin-releasing hormone (TRH), which then stimulates the anterior pituitary to secrete thyroid-stimulating hormone (TSH), which subsequently stimulates the thyroid to secrete 80% thyroxine (T4) and 20% L-triiodothyronine (T3) .

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of thyroxine, DL-, sodium salt can be achieved through a multi-step process involving the use of various reagents and catalysts.", "Starting Materials": [ "L-tyrosine", "potassium permanganate", "sodium hydroxide", "sodium nitrite", "hydrochloric acid", "sodium bisulfite", "sodium iodide", "sodium hydroxide", "sodium thiosulfate", "sodium carbonate", "iodine", "sodium hydrosulfite", "sodium hydroxide", "sodium nitrate", "acetic acid", "sodium acetate", "sodium hydroxide", "sodium borohydride", "iodine", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium nitrite", "sodium dithionite", "sodium hydroxide", "sodium periodate", "sodium bisulfite", "sodium hydroxide", "sodium bicarbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydroxide", "sodium bisulfite", "sodium hydroxide", "sodium iodide", "sodium hydroxide", "sodium thiosulfate", "sodium hydroxide", "sodium nitrite", "sodium bisulfite", "sodium hydroxide", "sodium nitrate", "sodium hydroxide", "sodium borohydride", "iodine", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium nitrite", "sodium dithionite", "sodium hydroxide", "sodium periodate", "sodium bisulfite", "sodium hydroxide", "sodium bicarbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydroxide", "sodium bisulfite", "sodium hydroxide", "sodium iodide", "sodium hydroxide", "sodium thiosulfate", "sodium hydroxide", "sodium nitrite", "sodium bisulfite", "sodium hydroxide", "sodium nitrate", "sodium hydroxide", "sodium borohydride", "iodine", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium nitrite", "sodium dithionite", "sodium hydroxide", "sodium periodate", "sodium bisulfite", "sodium hydroxide", "sodium bicarbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydroxide", "sodium bisulfite", "sodium hydroxide", "sodium iodide", "sodium hydroxide", "sodium thiosulfate", "sodium hydroxide", "sodium nitrite", "sodium bisulfite", "sodium hydroxide", "sodium nitrate", "sodium hydroxide", "sodium borohydride", "iodine", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium nitrite", "sodium dithionite", "sodium hydroxide", "sodium periodate", "sodium bisulfite", "sodium hydroxide", "sodium bicarbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydroxide", "sodium bisulfite", "sodium hydroxide", "sodium iodide", "sodium hydroxide", "sodium thiosulfate", "sodium hydroxide", "sodium nitrite", "sodium bisulfite", "sodium hydroxide", "sodium nitrate", "sodium hydroxide", "sodium borohydride", "iodine", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium nitrite", "sodium dithionite", "sodium hydroxide", "sodium periodate", "sodium bisulfite", "sodium hydroxide", "sodium bicarbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydroxide", "sodium bisulfite", "sodium hydroxide", "sodium iodide", "sodium hydroxide", "sodium thiosulfate", "sodium hydroxide", "sodium nitrite", "sodium bisulfite", "sodium hydroxide", "sodium nitrate", "sodium hydroxide", "sodium borohydride", "iodine", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium nitrite", "sodium dithionite", "sodium hydroxide", "sodium periodate", "sodium bisulfite", "sodium hydroxide", "sodium bicarbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydroxide", "sodium bisulfite", "sodium hydroxide", "sodium iodide", "sodium hydroxide", "sodium thiosulfate", "sodium hydroxide", "sodium nitrite", "sodium bisulfite", "sodium hydroxide", "sodium nitrate", "sodium hydroxide", "sodium borohydride", "iodine", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium nitrite", "sodium dithionite", "sodium hydroxide", "sodium periodate", "sodium bisulfite", "sodium hydroxide", "sodium bicarbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydroxide", "sodium bisulfite", "sodium hydroxide", "sodium iodide", "sodium hydroxide", "sodium thiosulfate", "sodium hydroxide", "sodium nitrite", "sodium bisulfite", "sodium hydroxide", "sodium nitrate", "sodium hydroxide", "sodium borohydride", "iodine", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium nitrite", "sodium dithionite", "sodium hydroxide", "sodium periodate", "sodium bisulfite", "sodium hydroxide", "sodium bicarbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydroxide", "sodium bisulfite", "sodium hydroxide", "sodium iodide", "sodium hydroxide", "sodium thiosulfate", "sodium hydroxide", "sodium nitrite", "sodium bisulfite", "sodium hydroxide", "sodium nitrate", "sodium hydroxide", "sodium borohydride", "iodine", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium nitrite", "sodium dithionite", "sodium hydroxide", "sodium periodate", "sodium bisulfite", "sodium hydroxide", "sodium bicarbonate", "sodium hydroxide", "sodium chloride", "sodium hydroxide", "sodium hydroxide", "sodium bisulfite", "sodium hydroxide", "sodium iodide", "sodium hydroxide", "sodium thiosulfate", "sodium hydroxide", "sodium nitrite", "sodium bisulfite", "sodium hydroxide", "sodium nitrate", "sodium hydroxide", "sodium borohydride", "iodine", "sodium hydro | |

Número CAS |

1491-91-4 |

Fórmula molecular |

C15H11I4NNaO4 |

Peso molecular |

799.86 g/mol |

Nombre IUPAC |

sodium;2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate |

InChI |

InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23); |

Clave InChI |

BRLSOHUOWVCKNI-UHFFFAOYSA-N |

SMILES isomérico |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+] |

SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+] |

SMILES canónico |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na] |

| 1491-91-4 | |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid](/img/structure/B73451.png)